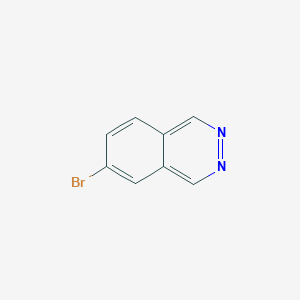

6-Bromophthalazine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXFBIQTIZNHNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346215 | |

| Record name | 6-Bromophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19064-74-5 | |

| Record name | 6-Bromophthalazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19064-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromophthalazine from Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multi-step synthesis of 6-bromophthalazine, a valuable heterocyclic compound, commencing from the readily available starting material, phthalic anhydride. The synthesis involves a series of key transformations, including electrophilic bromination, hydrazide formation, chlorination, and a final reduction. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow to facilitate a thorough understanding of the process.

Synthetic Pathway Overview

The synthesis of this compound from phthalic anhydride is a four-step process. The initial step involves the bromination of phthalic anhydride to yield 4-bromophthalic anhydride. This intermediate is then reacted with hydrazine hydrate to form 6-bromo-2,3-dihydro-1,4-phthalazinedione. Subsequently, a chlorination reaction is carried out to produce 1,4-dichloro-6-bromophthalazine. The final step is the reductive dehalogenation of the dichloro-intermediate to afford the target molecule, this compound.

Figure 1: Synthetic workflow for the preparation of this compound from phthalic anhydride.

Experimental Protocols

Step 1: Synthesis of 4-Bromophthalic Anhydride

This procedure outlines the direct bromination of phthalic anhydride in an aqueous medium using a phase transfer catalyst.

Materials:

-

Phthalic Anhydride

-

Sodium Hydroxide (NaOH)

-

Bromine (Br₂)

-

Benzyltrimethylammonium chloride (Phase Transfer Catalyst)

-

20% Fuming Sulfuric Acid

-

10% Sodium Bisulfite Solution

-

Ethyl Acetate

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve sodium hydroxide (11.3 g) in water (50 g).

-

To this solution, add phthalic anhydride (20 g) and stir until well mixed.

-

Add the phase transfer catalyst, benzyltrimethylammonium chloride (0.5 g), and continue stirring to ensure a homogenous mixture.

-

The reaction is conducted with programmed temperature control in three stages with the addition of bromine at each stage:

-

Stage 1: Heat the mixture to 45°C and add bromine (11.5 g) over a period of 1.7 hours.

-

Stage 2: Increase the temperature to 70°C and add bromine (10.8 g) over 5 hours.

-

Stage 3: Raise the temperature to 80°C, add an additional portion of sodium hydroxide (3 g), and then add bromine (10 g) over 5 hours.

-

-

Upon completion of the reaction, carefully add 20% fuming sulfuric acid (15 g) to the reaction mixture and heat to 96°C to acidify.

-

Cool the mixture to 25°C and add a 10% aqueous solution of sodium bisulfite (15 g) to quench any excess bromine.

-

Extract the product with ethyl acetate. Separate the organic layer.

-

Distill the organic layer at 110°C to remove the ethyl acetate, and then increase the temperature to 200°C to obtain the crude 4-bromophthalic anhydride.

-

Purify the crude product by vacuum distillation at approximately 0.095 MPa, collecting the fraction at around 215°C to yield pure 4-bromophthalic anhydride.[1]

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Phthalic Anhydride | 148.12 | 20 g | 0.135 |

| Sodium Hydroxide | 40.00 | 14.3 g | 0.358 |

| Bromine | 159.81 | 32.3 g | 0.202 |

| Benzyltrimethylammonium chloride | 185.70 | 0.5 g | 0.0027 |

Table 1: Quantitative data for the synthesis of 4-bromophthalic anhydride.

Step 2: Synthesis of 6-Bromo-2,3-dihydro-1,4-phthalazinedione

This step involves the reaction of 4-bromophthalic anhydride with hydrazine hydrate to form the corresponding phthalhydrazide.

Materials:

-

4-Bromophthalic Anhydride

-

Hydrazine Hydrate (N₂H₄·H₂O)

-

Ethanol

Procedure:

-

In a round-bottom flask, suspend 4-bromophthalic anhydride (10 g, 0.044 mol) in ethanol (100 mL).

-

To this suspension, add hydrazine hydrate (2.2 mL, 0.046 mol) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the collected solid with cold ethanol and dry under vacuum to obtain 6-bromo-2,3-dihydro-1,4-phthalazinedione.

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Bromophthalic Anhydride | 227.01 | 10 g | 0.044 |

| Hydrazine Hydrate | 50.06 | 2.2 mL (approx. 2.3 g) | 0.046 |

Table 2: Quantitative data for the synthesis of 6-bromo-2,3-dihydro-1,4-phthalazinedione.

Step 3: Synthesis of 1,4-Dichloro-6-bromophthalazine

This procedure details the chlorination of the phthalhydrazide intermediate using phosphorus oxychloride.

Materials:

-

6-Bromo-2,3-dihydro-1,4-phthalazinedione

-

Phosphorus Oxychloride (POCl₃)

-

Crushed Ice

-

Sodium Bicarbonate Solution

Procedure:

-

In a flask equipped with a reflux condenser, carefully add 6-bromo-2,3-dihydro-1,4-phthalazinedione (5 g, 0.021 mol) to phosphorus oxychloride (25 mL).

-

Heat the reaction mixture to reflux and stir for 3-5 hours.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice.

-

Neutralize the resulting acidic solution with a saturated solution of sodium bicarbonate.

-

The product will precipitate as a solid. Collect the solid by filtration.

-

Wash the solid with water and dry thoroughly to yield 1,4-dichloro-6-bromophthalazine.

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 6-Bromo-2,3-dihydro-1,4-phthalazinedione | 241.04 | 5 g | 0.021 |

| Phosphorus Oxychloride | 153.33 | 25 mL | - |

Table 3: Quantitative data for the synthesis of 1,4-dichloro-6-bromophthalazine.

Step 4: Synthesis of this compound

The final step is the reductive dehalogenation of 1,4-dichloro-6-bromophthalazine to the target compound.

Materials:

-

1,4-Dichloro-6-bromophthalazine

-

Palladium on Carbon (10% Pd/C)

-

Ammonium Formate (HCOONH₄)

-

Methanol

Procedure:

-

Dissolve 1,4-dichloro-6-bromophthalazine (2 g, 0.0072 mol) in methanol (50 mL) in a round-bottom flask.

-

To this solution, add 10% palladium on carbon (0.2 g, 10% w/w).

-

Add ammonium formate (2.27 g, 0.036 mol) in portions to the reaction mixture.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with methanol.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1,4-Dichloro-6-bromophthalazine | 277.92 | 2 g | 0.0072 |

| 10% Palladium on Carbon | - | 0.2 g | - |

| Ammonium Formate | 63.06 | 2.27 g | 0.036 |

Table 4: Quantitative data for the synthesis of this compound.

This comprehensive guide provides a detailed pathway for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices when handling the chemicals and reagents mentioned in these protocols.

References

An In-depth Technical Guide to the Starting Materials and Reaction Conditions for the Synthesis of 6-Bromophthalazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 6-bromophthalazine, a valuable heterocyclic compound in medicinal chemistry and drug development. The document details the primary starting materials, key intermediates, and specific reaction conditions for the synthesis of this target molecule. Quantitative data is summarized in structured tables for easy comparison, and detailed experimental protocols for key reactions are provided. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the synthetic processes.

Introduction to this compound

This compound is a substituted derivative of phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms. The presence of the bromine atom at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, making it a crucial building block in the synthesis of complex pharmaceutical agents. Its derivatives have been explored for a range of biological activities, highlighting the importance of efficient and well-characterized synthetic pathways.

Synthetic Pathways to this compound

Two primary synthetic routes for the preparation of this compound have been identified and are detailed below. Both pathways converge on the formation of a brominated phthalic acid derivative, which is then cyclized with hydrazine to yield the final product.

Route 1: Starting from 4-Bromo-o-xylene

This route involves the oxidation of commercially available 4-bromo-o-xylene to 4-bromophthalic acid, followed by cyclization with hydrazine.

Reaction Pathway:

Caption: Synthetic pathway from 4-Bromo-o-xylene to this compound.

Route 2: Starting from Phthalic Anhydride

This alternative route begins with the bromination of phthalic anhydride to produce 4-bromophthalic anhydride, which is then reacted with hydrazine to form this compound.

Reaction Pathway:

Caption: Synthetic pathway from Phthalic Anhydride to this compound.

Data Presentation: Summary of Reaction Conditions

The following tables summarize the quantitative data for the key transformations in the synthesis of this compound.

Table 1: Oxidation of 4-Bromo-o-xylene to 4-Bromophthalic Acid

| Parameter | Value | Reference |

| Oxidizing Agent | V-Ti-P catalyst with air | [1] |

| Temperature | Not specified | [1] |

| Solvent | Gas phase | [1] |

| Reaction Time | Not specified | [1] |

| Yield | 85% | [1] |

Table 2: Bromination of Phthalic Anhydride to 4-Bromophthalic Anhydride

| Parameter | Value | Reference |

| Brominating Agent | Bromine | [2] |

| Catalyst | N-benzyl-N,N,N-triethylammonium chloride | [2] |

| Base | Sodium hydroxide | [2] |

| Solvent | Water | [2] |

| Temperature | 45 - 80 °C | [2] |

| Reaction Time | 11.7 hours | [2] |

| Yield | 85.4% | [2] |

Table 3: Cyclization of 4-Bromophthalic Anhydride with Hydrazine

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of 4-Bromophthalic Anhydride from Phthalic Anhydride[2]

Experimental Workflow:

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Bromophthalazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Bromophthalazine. Due to the limited availability of experimental spectra in public databases, this document presents high-quality predicted data to aid in the structural elucidation and characterization of this compound. The guide also includes a generalized experimental protocol for NMR data acquisition and visual representations of the molecular structure and a typical NMR workflow.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound was calculated using advanced computational algorithms. The data is presented in the table below, referencing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 9.61 | Singlet | - |

| H-4 | 9.58 | Singlet | - |

| H-5 | 8.28 | Doublet | 2.0 |

| H-7 | 8.04 | Doublet of Doublets | 8.9, 2.0 |

| H-8 | 8.15 | Doublet | 8.9 |

Note: Predicted data is for guidance and may differ from experimental values.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insight into the carbon framework of this compound. The chemical shifts are reported relative to TMS.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 151.8 |

| C-4 | 151.5 |

| C-4a | 128.2 |

| C-5 | 138.8 |

| C-6 | 125.0 |

| C-7 | 130.1 |

| C-8 | 124.9 |

| C-8a | 133.6 |

Note: Predicted data is for guidance and may differ from experimental values.

Experimental Protocols

While specific experimental parameters for this compound are not available, a general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is provided below.

General NMR Spectroscopy Protocol:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

-

-

Instrument Setup:

-

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

The instrument is locked onto the deuterium signal of the solvent.

-

The probe is tuned and matched for the appropriate nucleus (¹H or ¹³C).

-

Shimming is performed to optimize the magnetic field homogeneity.

-

-

¹H NMR Data Acquisition:

-

A standard single-pulse experiment is typically used.

-

Key parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

-

-

¹³C NMR Data Acquisition:

-

A proton-decoupled experiment (e.g., zgpg30) is commonly used to obtain a spectrum with singlets for each carbon.

-

Key parameters include:

-

Pulse angle: 30 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

The FID is processed similarly to the ¹H spectrum.

-

Visualization

Molecular Structure of this compound

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering convention used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Generalized NMR Experimental Workflow

The following diagram outlines the typical workflow for obtaining NMR spectral data.

Caption: A simplified workflow for an NMR experiment.

Spectroscopic Characterization of 6-Bromophthalazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the heterocyclic compound 6-Bromophthalazine. Due to the limited availability of published spectral data for this specific molecule, this document focuses on the detailed experimental protocols and the expected spectroscopic characteristics derived from its structure. This guide serves as a practical framework for researchers undertaking the analysis of this compound or similar novel compounds.

Molecular Structure and Properties

This compound is a bicyclic aromatic compound with the molecular formula C₈H₅BrN₂ and a molecular weight of 209.046 g/mol . Its structure, featuring a phthalazine core substituted with a bromine atom, dictates the spectroscopic signatures that are detailed in the subsequent sections.

Molecular Structure:

Spectroscopic Data (Predicted)

The following tables summarize the predicted key spectroscopic data for this compound based on its chemical structure and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 9.2 - 9.4 | Singlet | - |

| H-4 | 9.1 - 9.3 | Singlet | - |

| H-5 | 7.8 - 8.0 | Doublet | 8.0 - 9.0 |

| H-7 | 7.9 - 8.1 | Doublet of doublets | 8.0 - 9.0, 1.5 - 2.5 |

| H-8 | 8.1 - 8.3 | Doublet | 1.5 - 2.5 |

Note: Predicted values are based on the analysis of similar heterocyclic and aromatic compounds. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 150 - 155 |

| C-4 | 150 - 155 |

| C-4a | 125 - 130 |

| C-5 | 128 - 132 |

| C-6 | 120 - 125 |

| C-7 | 135 - 140 |

| C-8 | 125 - 130 |

| C-8a | 130 - 135 |

Note: These are estimated chemical shift ranges. The carbon attached to bromine (C-6) is expected to be in the lower end of the aromatic region.

Table 3: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |

| C=N stretch | 1600 - 1650 | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

| C-Br stretch | 500 - 600 | Strong |

Table 4: Predicted UV-Vis Absorption Maxima

| Transition | Predicted λₘₐₓ (nm) | Solvent |

| π → π* | 250 - 280, 300 - 330 | Ethanol or Methanol |

Note: Phthalazine and its derivatives typically exhibit multiple absorption bands in the UV region due to π → π transitions within the aromatic system.*

Table 5: Predicted Mass Spectrometry Fragments

| m/z | Ion |

| 208/210 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |

| 129 | [M-Br]⁺ |

| 102 | [C₇H₄N₂]⁺ |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: A solid sample of this compound can be prepared using the KBr pellet method.[1]

-

Grind 1-2 mg of the compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[2]

-

The mixture is then compressed in a pellet die under high pressure to form a thin, transparent pellet.[2]

-

Alternatively, a thin solid film can be prepared by dissolving a small amount of the sample in a volatile solvent (e.g., dichloromethane), dropping the solution onto a salt plate (NaCl or KBr), and allowing the solvent to evaporate.[3]

-

-

Instrumentation: An FT-IR spectrometer is used.

-

Data Acquisition:

-

A background spectrum of a blank KBr pellet or the clean salt plate is recorded.[1]

-

The sample pellet or plate is placed in the sample holder.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Methodology:

-

Sample Preparation:

-

A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

-

A series of dilutions are prepared from the stock solution to obtain concentrations that give absorbance readings within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

-

Data Acquisition:

-

The spectrophotometer is zeroed using a cuvette filled with the pure solvent as a blank.

-

The absorbance of each sample solution is measured over a wavelength range of 200-800 nm.[5]

-

-

Data Analysis: The wavelength of maximum absorbance (λₘₐₓ) and the molar absorptivity (ε) are determined from the resulting spectrum.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7]

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: The proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: The carbon NMR spectrum is acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[8]

-

-

Data Analysis:

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: The sample is introduced into the mass spectrometer, typically after being vaporized. For non-volatile solids, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used, where the sample is dissolved in a suitable solvent.[11]

-

Instrumentation: A mass spectrometer, often coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used.[12]

-

Data Acquisition: The instrument is set to scan a specific mass-to-charge (m/z) range.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern provides information about the structure of the molecule. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) should be clearly visible.[13]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

- 1. jascoinc.com [jascoinc.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 6. researchgate.net [researchgate.net]

- 7. chem.latech.edu [chem.latech.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. asdlib.org [asdlib.org]

The Reaction of 6-Bromophthalazine with Hydrazine Hydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the reaction between 6-bromophthalazine and hydrazine hydrate, a critical transformation for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. This document provides a plausible reaction mechanism, a detailed experimental protocol derived from analogous reactions, and a discussion of the expected outcomes.

Introduction

The phthalazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antihypertensive, anticancer, and anti-inflammatory properties. The introduction of a hydrazine moiety onto the phthalazine ring system opens up a plethora of possibilities for further functionalization, leading to the creation of diverse chemical libraries for drug discovery. The reaction of this compound with hydrazine hydrate is a key step in accessing 6-hydrazinylphthalazine, a versatile intermediate for the synthesis of more complex molecules.

The core of this transformation lies in the nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the electron-rich hydrazine acts as a nucleophile, attacking the electron-deficient phthalazine ring and displacing the bromide leaving group. The nitrogen atoms within the phthalazine ring activate the aromatic system towards nucleophilic attack, facilitating the substitution.

Reaction Mechanism and Pathway

The reaction of this compound with hydrazine hydrate proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The proposed pathway is illustrated below.

Caption: Proposed Nucleophilic Aromatic Substitution (SNAr) pathway for the reaction.

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of hydrazine onto the carbon atom bearing the bromine atom on the phthalazine ring. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer-like complex. The negative charge is delocalized over the phthalazine ring and further stabilized by the electron-withdrawing effect of the ring nitrogens. In the final step, the aromaticity of the phthalazine ring is restored by the elimination of the bromide ion, yielding the final product, 6-hydrazinylphthalazine.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 6-hydrazinylphthalazine from this compound. This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions involving halo-heterocycles and hydrazine.

Materials and Reagents:

-

This compound

-

Hydrazine hydrate (80% or higher)

-

Ethanol (95% or absolute)

-

Deionized water

-

Sodium sulfate (anhydrous)

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Filtration apparatus

Caption: A generalized experimental workflow for the synthesis.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of starting material).

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (5-10 eq) dropwise at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle temperature increase.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol by rotary evaporation.

-

Isolation: To the resulting residue, add cold deionized water to precipitate the crude product. Stir the suspension for 30 minutes to ensure complete precipitation.

-

Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove excess hydrazine hydrate and any inorganic salts.

-

Drying: Dry the crude product in a desiccator or under vacuum.

-

Purification: Purify the crude 6-hydrazinylphthalazine by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a crystalline solid.

-

Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 6-hydrazinylphthalazine based on analogous reactions reported in the literature. Actual yields and reaction times may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Notes |

| Molar Ratio (this compound:Hydrazine Hydrate) | 1 : 5-10 | An excess of hydrazine hydrate is used to drive the reaction to completion. |

| Solvent | Ethanol | Other high-boiling point alcohols or aprotic polar solvents can also be used. |

| Reaction Temperature | Reflux (~80-90 °C) | The reaction requires heating to overcome the activation energy of the SNAr reaction. |

| Reaction Time | 4 - 12 hours | Reaction time should be optimized by monitoring with TLC. |

| Typical Yield | 70 - 90% | Yield is dependent on the purity of starting materials and efficiency of work-up and purification. |

Safety Precautions

-

Hydrazine hydrate is toxic and corrosive. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

-

This compound is a halogenated aromatic compound and should be handled with care. Avoid inhalation and skin contact.

-

The reaction should be conducted in a well-ventilated area.

-

Standard laboratory safety procedures should be followed at all times.

Conclusion

The reaction of this compound with hydrazine hydrate is an efficient method for the synthesis of 6-hydrazinylphthalazine, a valuable intermediate in the development of new pharmaceutical agents and functional materials. The reaction proceeds through a well-understood nucleophilic aromatic substitution mechanism. The provided experimental protocol, based on established chemical literature, offers a reliable starting point for researchers in this field. Careful optimization of reaction conditions and adherence to safety protocols are essential for successful and safe synthesis.

Navigating the Solubility Landscape of 6-Bromophthalazine: A Technical Guide for Researchers

For Immediate Release

Introduction to 6-Bromophthalazine

This compound (CAS No. 19064-74-5) is a heterocyclic organic compound with a molecular formula of C8H5BrN2 and a molecular weight of approximately 209.05 g/mol .[1][2][3] Its structure, featuring a phthalazine ring system substituted with a bromine atom, makes it a molecule of interest in medicinal chemistry and materials science. Understanding its solubility is a critical first step in designing and developing new therapeutic agents, as solubility directly impacts bioavailability, formulation, and routes of administration.

Quantitative Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in common organic solvents. To facilitate future research and provide a standardized framework for reporting, the following table is presented as a template for organizing experimentally determined solubility data.

Table 1: Template for Reporting Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Ethanol | 25 | Data | Data | e.g., Shake-Flask Method |

| e.g., Methanol | 25 | Data | Data | e.g., HPLC Analysis |

| e.g., Acetone | 25 | Data | Data | e.g., Gravimetric Analysis |

| e.g., Dichloromethane | 25 | Data | Data | e.g., UV-Vis Spectroscopy |

| e.g., Toluene | 25 | Data | Data | e.g., Shake-Flask Method |

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Data | Data | e.g., HPLC Analysis |

| e.g., N,N-Dimethylformamide (DMF) | 25 | Data | Data | e.g., Gravimetric Analysis |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[4]

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or incubator is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to settle. Centrifugation can be employed to facilitate a clear separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Quantification: Analyze the concentration of this compound in the sampled supernatant using a suitable analytical technique. Common methods include:

-

Gravimetric Analysis: Evaporate the solvent from the sampled solution and weigh the remaining solid residue.

-

Spectroscopic Analysis: Measure the absorbance of the solution at a specific wavelength using a UV-Vis spectrophotometer and determine the concentration based on a pre-established calibration curve.

-

Chromatographic Analysis: Use High-Performance Liquid Chromatography (HPLC) to separate and quantify the amount of this compound in the sample, again referencing a calibration curve.

-

-

Data Reporting: Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.

Caption: Workflow for Experimental Solubility Determination.

Relevance in Drug Development

The solubility of a potential drug candidate is a critical parameter that influences its entire development lifecycle. Poor solubility can lead to low bioavailability, making it difficult for the compound to be absorbed into the bloodstream and reach its therapeutic target. The principles of prodrug design are often employed to improve the solubility and other physicochemical properties of promising but challenging molecules.[5] By modifying the chemical structure of a drug, a prodrug can be created with enhanced solubility for administration, which is then converted to the active drug form within the body.

While no specific signaling pathways involving this compound have been identified in the initial search, its structural motifs are common in compounds investigated for various therapeutic areas. The development of boron-containing compounds, for instance, has shown promise in drug discovery, highlighting the importance of exploring novel chemical scaffolds.[6]

Conclusion

This technical guide provides a foundational understanding of the importance of solubility for this compound and outlines the necessary experimental framework for its determination. While specific solubility data remains to be experimentally established and published, the provided protocols and data presentation templates offer a clear path forward for researchers. A thorough characterization of the solubility of this compound in a range of common organic solvents is an essential step that will undoubtedly accelerate its evaluation in drug discovery and other scientific applications.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound - CAS:19064-74-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound|19064-74-5 - MOLBASE Encyclopedia [m.molbase.com]

- 4. Experimental measurement, thermodynamic analysis, and mathematical modeling for budesonide solubility in 1-propanol + water mixtures at T = (293.2 to 313.2) K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prodrugs: design and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of 6-Bromophthalazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 6-bromophthalazine. Following a comprehensive search of scientific literature and crystallographic databases, no experimental determination of the crystal structure for this compound has been publicly reported. However, to provide valuable insights for researchers in the field, this document presents a detailed analysis of the crystal structure of the closely related isomer, 5-bromophthalazine, in its hemihydrate form. The experimental protocols for the synthesis and crystallographic analysis of 5-bromophthalazine hemihydrate are detailed, offering a robust methodological template for the future determination of the this compound structure. All quantitative data for 5-bromophthalazine hemihydrate is summarized in structured tables, and a generalized experimental workflow is visualized using the DOT language.

Introduction

Phthalazine derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a bromine substituent onto the phthalazine core, as in this compound, can significantly modulate its physicochemical properties and biological activity. A thorough understanding of the three-dimensional arrangement of atoms in the crystalline state is paramount for structure-based drug design and the development of novel therapeutic agents.

While the crystal structure of this compound is not available, the structure of its isomer, 5-bromophthalazine hemihydrate, has been determined by X-ray diffraction.[1] This guide will leverage the data from this related structure to provide a foundational understanding for researchers.

Crystal Structure Analysis of 5-Bromophthalazine Hemihydrate

The crystal structure of 5-bromophthalazine hemihydrate (C₈H₅BrN₂·0.5H₂O) reveals a planar phthalazine ring system.[1] The crystal packing is stabilized by O—H⋯N hydrogen bonds and N⋯Br short contacts, forming a two-dimensional network.[1]

Crystallographic Data

The following tables summarize the key crystallographic data for 5-bromophthalazine hemihydrate.[1]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₈H₅BrN₂·0.5H₂O |

| Formula Weight | 218.06 g/mol |

| Temperature | 113 K |

| Wavelength | Mo Kα (λ = 0.71073 Å) |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| Unit Cell Dimensions | |

| a | 13.5000 (18) Å |

| b | 29.964 (5) Å |

| c | 7.5565 (5) Å |

| α, β, γ | 90°, 90°, 90° |

| Volume | 3056.7 (7) ų |

| Z | 16 |

| Density (calculated) | 1.895 Mg/m³ |

| Absorption Coefficient | 5.31 mm⁻¹ |

| F(000) | 1712 |

| Data Collection | |

| Diffractometer | Rigaku Saturn724 CCD |

| Reflections Collected | 7799 |

| Independent Reflections | 1819 [R(int) = 0.064] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Params | 1819 / 2 / 109 |

| Goodness-of-fit on F² | 1.06 |

| Final R indices [I>2σ(I)] | R1 = 0.029, wR2 = 0.074 |

| R indices (all data) | R1 = 0.030, wR2 = 0.075 |

| Largest diff. peak/hole | 0.74 and -0.77 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length |

| Br1 | C3 | 1.887(3) |

| N1 | C1 | 1.304(4) |

| N1 | N2 | 1.367(4) |

| N2 | C8 | 1.308(4) |

| C1 | C2 | 1.421(4) |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle |

| C1 | N1 | N2 | 119.5(3) |

| C8 | N2 | N1 | 119.2(3) |

| N1 | C1 | C2 | 123.6(3) |

| C7 | C2 | C1 | 118.2(3) |

| C4 | C3 | Br1 | 119.6(2) |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and crystal structure determination of 5-bromophthalazine hemihydrate, which can serve as a methodological basis for studying this compound.[1]

Synthesis of 5-Bromophthalazine

5-Bromophthalazine was synthesized from 3-bromobenzene-1,2-dicarbaldehyde and hydrazine.[1]

Protocol:

-

Dissolve 3-bromobenzene-1,2-dicarbaldehyde in a suitable solvent (e.g., ethanol).

-

Add hydrazine hydrate to the solution.

-

Stir the reaction mixture at room temperature for a specified period.

-

Remove the solvent and excess hydrazine under reduced pressure.

-

Purify the resulting solid by recrystallization from an appropriate solvent (e.g., diethyl ether) to yield the final product.

Single-Crystal X-ray Diffraction

Protocol:

-

Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in a solvent such as methanol.[1]

-

Data Collection: Mount a selected crystal on a diffractometer equipped with a CCD detector and a suitable X-ray source (e.g., Mo Kα radiation).[1] Collect diffraction data at a low temperature (e.g., 113 K) to minimize thermal vibrations.[1]

-

Structure Solution and Refinement: Process the collected data using appropriate software. Solve the crystal structure using direct methods and refine the model by full-matrix least-squares on F².[1] Locate and refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model.[1]

Visualized Workflow

The following diagram illustrates a generalized workflow for the synthesis and crystallographic analysis of a bromophthalazine derivative.

Conclusion

While the crystal structure of this compound remains to be determined, the detailed crystallographic data and experimental protocols for the related 5-bromophthalazine hemihydrate provide a crucial reference point for researchers. The methodologies outlined in this guide offer a clear pathway for the future synthesis, crystallization, and structural determination of this compound. Such studies are essential for advancing our understanding of structure-activity relationships in this important class of heterocyclic compounds and will undoubtedly aid in the rational design of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 6-Bromophthalazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This reaction, which couples an organoboron species with an organic halide in the presence of a palladium catalyst and a base, is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Phthalazine derivatives are an important class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities. The functionalization of the phthalazine core via Suzuki coupling, specifically at the 6-position, allows for the introduction of diverse aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships and the development of novel drug candidates.

This document provides a detailed protocol for the Suzuki coupling of 6-bromophthalazine with various arylboronic acids. The protocol is based on established methodologies for the Suzuki coupling of related nitrogen-containing heterocycles and provides a solid foundation for researchers to successfully implement this transformation in their own laboratories.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

Caption: General reaction scheme for the Suzuki coupling of this compound.

Data Presentation: Comparison of Reaction Conditions for Analogous Heterocycles

While specific data for the Suzuki coupling of this compound is not extensively reported, the following table summarizes reaction conditions and yields for the coupling of structurally similar bromo-substituted nitrogen heterocycles, such as bromopyrimidines and halopurines. This data provides a valuable starting point for optimizing the reaction for this compound.[1][2]

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 | [1] |

| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 70-80 | 18-22 | 40 | [1] |

| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | ACN/H₂O | 70-80 | 18-22 | 36 | [1] |

| 4 | 9-benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ (2.5-5) | K₂CO₃ | Toluene | 100 | - | Good | [2] |

| 5 | 9-benzyl-6-chloropurine | (3-Nitrophenyl)boronic acid | Pd(PPh₃)₄ (2.5-5) | K₂CO₃ | DME/H₂O | 85 | - | Moderate | [2] |

Note: Yields are highly dependent on the specific substrates and reaction conditions. The nitrogen atoms within the pyrimidine and purine rings can influence the reaction, potentially affecting yields.[1]

Experimental Protocol

This protocol provides a detailed methodology for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Seal the flask with a rubber septum.

-

-

Inert Atmosphere:

-

Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times to ensure an oxygen-free atmosphere.

-

-

Solvent Addition:

-

Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio) to the flask via syringe. The total solvent volume should be sufficient to ensure proper stirring (e.g., 0.1 M concentration of the limiting reagent).

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 30 minutes under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and allow it to stir for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-arylphthalazine product.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the Suzuki coupling of this compound.

Caption: Experimental workflow for the Suzuki coupling of this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.

References

Application Notes and Protocols for the Sonogashira Reaction of 6-Bromophthalazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the Sonogashira cross-coupling reaction of 6-bromophthalazine with terminal alkynes. This protocol is essential for the synthesis of novel 6-alkynylphthalazine derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3]

Introduction

The phthalazine core is a significant pharmacophore found in numerous biologically active compounds. The functionalization of the phthalazine scaffold at the 6-position via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, enabling the exploration of structure-activity relationships and the development of new therapeutic agents and functional materials. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[4]

Reaction Scheme

Caption: General scheme of the Sonogashira reaction of this compound.

Experimental Protocol

Materials and Reagents:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 5 mol%), and copper(I) iodide (0.1 mmol, 10 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

-

Addition of Reagents: Through the septum, add anhydrous DMF (5 mL), freshly distilled triethylamine (2.0 mmol, 2.0 equiv), and the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

-

Reaction: Stir the reaction mixture at room temperature for 15 minutes, then heat to 80-100 °C. Monitor the progress of the reaction by TLC (e.g., using a mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane (20 mL) and quench with a saturated aqueous solution of ammonium chloride (10 mL).

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-alkynylphthalazine derivative.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Representative Yields

The following table summarizes the expected yields for the Sonogashira coupling of this compound with various terminal alkynes based on reactions with similar substrates.

| Entry | Alkyne Partner | Product | Expected Yield (%) |

| 1 | Phenylacetylene | 6-(Phenylethynyl)phthalazine | 85-95 |

| 2 | 1-Hexyne | 6-(Hex-1-yn-1-yl)phthalazine | 75-85 |

| 3 | Trimethylsilylacetylene | 6-((Trimethylsilyl)ethynyl)phthalazine | 90-98 |

| 4 | 3-Ethynylpyridine | 6-(Pyridin-3-ylethynyl)phthalazine | 70-80 |

Experimental Workflow

Caption: Step-by-step workflow for the Sonogashira reaction of this compound.

Safety Precautions

-

Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.

-

Organic solvents are flammable and should be used away from ignition sources.

-

Triethylamine is a corrosive and flammable liquid.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The reaction should be performed under an inert atmosphere as the palladium catalyst can be sensitive to air and moisture.

References

Application Notes and Protocols for the Step-by-Step Buchwald-Hartwig Amination of 6-Bromophthalazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable in pharmaceutical and materials science research due to its broad substrate scope, functional group tolerance, and generally milder conditions compared to traditional methods.[1] Phthalazine derivatives are important structural motifs found in many biologically active compounds, and the ability to introduce diverse amino groups at the 6-position via Buchwald-Hartwig amination opens up vast possibilities for the synthesis of novel chemical entities with potential therapeutic applications.

This document provides detailed application notes and a step-by-step protocol for the Buchwald-Hartwig amination of 6-Bromophthalazine.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to afford the desired 6-aminophthalazine derivative and regenerate the Pd(0) catalyst.[2] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and depends on the specific amine coupling partner.

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of this compound. This protocol should be adapted and optimized for specific amine coupling partners.

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary, 1.2-1.5 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., BINAP, Xantphos, RuPhos, 4 mol%)

-

Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.4-2.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF, 0.1 M concentration of the limiting reagent)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium pre-catalyst, the phosphine ligand, and the base.

-

Degassing: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Add the anhydrous solvent via syringe, followed by the amine coupling partner.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of bromo-substituted nitrogen heterocycles with various amines. While specific data for this compound is limited in the literature, these examples with structurally similar substrates provide a strong starting point for reaction optimization.

| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromophthalazin-1(2H)-one | Morpholine | Pd₂(dba)₃ (2.5) | BINAP (7.5) | NaOtBu (1.4) | Toluene | 100 | 24 | 95 |

| 4-Bromophthalazin-1(2H)-one | Aniline | Pd₂(dba)₃ (2.5) | BINAP (7.5) | NaOtBu (1.4) | Toluene | 100 | 24 | 87 |

| 4-Bromophthalazin-1(2H)-one | Piperidine | Pd₂(dba)₃ (2.5) | RuPhos (5.0) | NaOtBu (1.4) | Dioxane | 100 | 24 | 91 |

| 4-Bromophthalazin-1(2H)-one | n-Butylamine | Pd₂(dba)₃ (2.5) | BINAP (7.5) | NaOtBu (1.4) | Toluene | 100 | 24 | 75 |

| 4-Bromophthalazin-1(2H)-one | Diethylamine | Pd₂(dba)₃ (2.5) | BINAP (7.5) | NaOtBu (1.4) | Toluene | 100 | 24 | 68 |

Mandatory Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Suzuki Coupling of 6-Bromophthalazine with Heteroaryl Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The phthalazine scaffold is a privileged structure found in numerous therapeutic agents, exhibiting anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties.[1] Notably, phthalazine-based compounds have been developed as potent inhibitors of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase (PARP).[2][3]

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds.[4] This reaction offers a robust strategy for the functionalization of the phthalazine core by introducing various heteroaryl substituents, which can significantly modulate the biological activity of the resulting molecules. This document provides detailed application notes and protocols for the Suzuki coupling of 6-bromophthalazine with a range of heteroaryl boronic acids, aimed at facilitating the synthesis of novel drug candidates.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (heteroaryl boronic acid). The reaction proceeds through a catalytic cycle that typically involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[4] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of a phthalazine derivative with various heteroaryl boronic acids. While specific data for this compound is limited in readily available literature, the data for the structurally related 3-bromo-6-(thiophen-2-yl)phthalazine provides a strong predictive basis for reaction outcomes.

| Entry | Heteroaryl Boronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5'-Hexyl-2,2'-bithiophene-5-boronic acid | 1-(5'-Hexyl-2,2'-bithiophen-5-yl)-4-(thiophen-2-yl)phthalazine | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 48 | 26 |

| 2 | 5-Hexylthiophene-2-boronic acid | 1-(5-Hexylthiophen-2-yl)-4-(thiophen-2-yl)phthalazine | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 48 | 19 |

Data derived from the Suzuki-Miyaura cross-coupling of 3-bromo-6-(thiophen-2-yl)phthalazine.[5]

Experimental Protocols

This section provides a detailed protocol for the Suzuki coupling of a brominated phthalazine with a heteroaryl boronic acid. The protocol is based on established methods for similar nitrogen-containing heterocycles.[5][6]

Materials:

-

This compound (or a derivative like 3-bromo-6-(thiophen-2-yl)phthalazine)

-

Heteroaryl boronic acid (e.g., Pyridine-3-boronic acid, Thiophene-2-boronic acid) (1.2 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

-

Base (e.g., 2M aqueous Sodium Carbonate [Na₂CO₃])

-

Solvent system (e.g., 1,2-Dimethoxyethane (DME), Ethanol, and Water)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane, Hexane)

Procedure:

-

Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a condenser, add the brominated phthalazine (1.0 mmol), the heteroaryl boronic acid (1.2 mmol), and the palladium catalyst (0.05 mmol).

-

Solvent Addition: Add the solvent system, for example, a mixture of DME (8 mL), ethanol (2 mL), and 2M aqueous Na₂CO₃ solution (1 mL), to the flask.

-

Degassing: Seal the flask and degas the reaction mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 80 °C under a nitrogen or argon atmosphere.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after 24-48 hours, as indicated by TLC), cool the mixture to room temperature.

-

Extraction: Extract the reaction mixture with a suitable organic solvent, such as chloroform or ethyl acetate (3 x 20 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and dichloromethane) to afford the pure heteroaryl-substituted phthalazine.

-

Characterization: Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Mandatory Visualizations

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for the Suzuki coupling of this compound.

Applications in Drug Discovery

Heteroaryl-substituted phthalazines are of significant interest in drug discovery due to their potential to inhibit key signaling pathways implicated in cancer and other diseases.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Several phthalazine derivatives have been identified as potent VEGFR-2 inhibitors.[2][7] By blocking the ATP binding site of the VEGFR-2 tyrosine kinase, these compounds can inhibit downstream signaling pathways, leading to a reduction in tumor angiogenesis and growth.

Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazine derivatives.

PARP-1 Inhibition: Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks.[3] In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality. Olaparib, an approved PARP inhibitor, features a phthalazinone core structure.[8] The synthesis of novel heteroaryl-substituted phthalazines via Suzuki coupling provides a pathway to new and potentially more effective PARP inhibitors.

Caption: PARP-1 inhibition by phthalazine derivatives in DNA damage repair.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of novel heteroaryl-substituted phthalazines. These compounds are valuable scaffolds in drug discovery, with demonstrated potential as inhibitors of key cancer targets like VEGFR-2 and PARP-1. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of this promising class of molecules. Further optimization of reaction conditions for specific substrates is encouraged to maximize yields and purity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. biorbyt.com [biorbyt.com]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Microwave-Assisted Sonogashira Coupling of 6-Bromophthalazine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted Sonogashira coupling of 6-bromophthalazine. This reaction is a powerful tool for the synthesis of a diverse range of 6-alkynylphthalazine derivatives, which are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique photophysical properties. Microwave irradiation offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods for this transformation.

Introduction

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The incorporation of microwave technology significantly accelerates this process, often reducing reaction times from hours to minutes and improving yields by minimizing the formation of side products.[1][2] Microwave heating directly and efficiently energizes the polar reactants and catalysts in the reaction mixture, leading to rapid and uniform heating.[1]

The phthalazine core is a privileged scaffold in medicinal chemistry, and the introduction of an alkynyl moiety at the 6-position via Sonogashira coupling allows for extensive structural diversification, enabling the exploration of structure-activity relationships in drug discovery programs.

Optimized Reaction Protocol

This protocol is a generalized procedure derived from established methods for the microwave-assisted Sonogashira coupling of various aryl bromides, including heteroaromatic substrates.[3][4] Optimization may be required for specific alkynes.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)

-

Copper(I) iodide (CuI) (for traditional Sonogashira)

-

Ligand (e.g., PPh₃, if using a palladium precursor without an integrated phosphine ligand)

-

Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

-

Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), toluene)

-

Microwave synthesis reactor

-

Appropriate reaction vessel (microwave-safe)

-

Stir bar

Procedure:

-

To a microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv).

-

Add the terminal alkyne (1.2-1.5 equiv).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).

-

For the copper-catalyzed variant, add CuI (1-3 mol%).

-

Add the base (e.g., Et₃N, 2-3 equiv).

-

Add the appropriate solvent (e.g., DMF, to achieve a suitable concentration).

-

Seal the reaction vessel and place it in the microwave reactor.

-

Irradiate the mixture at a pre-determined temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynylphthalazine.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the microwave-assisted Sonogashira coupling of various aryl bromides, which can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Microwave-Assisted Sonogashira Coupling of Various Aryl Bromides

| Entry | Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂ / [C₈mim][NTf₂] | Et₃N | Ionic Liquid | 50 | 30 | >95 |

| 2 | Bromobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | MeCN | 100 | 10 | High |

| 3 | 4-Bromobenzonitrile | Various Alkynyltrifluoroborates | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 100 | 10-20 | 70-95 |

| 4 | 2-Bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 120 | 15 | 85 |

| 5 | 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 140 | 20 | 92 |

Data compiled from analogous reactions reported in the literature.[3]

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the general experimental workflow for this reaction and the widely accepted catalytic cycle for the Sonogashira coupling.

Caption: Experimental workflow for microwave-assisted Sonogashira coupling.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Concluding Remarks

The microwave-assisted Sonogashira coupling of this compound represents a highly effective and efficient method for the synthesis of novel 6-alkynylphthalazine derivatives. The significant reduction in reaction times and often improved yields make this a valuable technique for high-throughput synthesis and library generation in drug discovery and materials science research. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this powerful synthetic transformation.

References

Application Notes and Protocols: Ligand Screening for Buchwald-Hartwig Amination of 6-Bromophthalazine

Abstract: